molecular formula C20H15N3O3S B2451726 ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 881932-63-4

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2451726
CAS No.: 881932-63-4
M. Wt: 377.42
InChI Key: ARHIAHGZCYVCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including Ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate, involves both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate is C10H10N2O2S . Its molecular weight is 222.26 .


Chemical Reactions Analysis

Benzothiazole derivatives are used in organic synthesis, in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity . The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate derivatives and related compounds, exploring their chemical properties and potential as intermediates for further chemical reactions. For instance, studies have elaborated on the synthesis of various heterocyclic compounds, demonstrating the versatility of ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate in producing a wide range of derivatives through reactions with different chlorinated heterocycles. These compounds generally exhibit significant biological activity, such as the loss of motor control in mice, highlighting their potential in neuroscience research Central Nervous System Active Compounds. XV. 2-Arylisoxazol-5(2H)-ones.

Biological Activities

The compound has been the subject of studies investigating its biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Research into heterocyclic compounds, including ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate derivatives, has shown potential in the development of new therapeutic agents. Such studies aim at understanding the compound's mechanism of action and its potential use in treating various conditions Research on heterocyclic compounds. XIV - Imidazothiazole and imidazobenzothiazole derivatives: synthesis and antiinflammatory activity.

Material Science Applications

In the field of material science, ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate and its derivatives have been explored for their potential applications in the fabrication of organic photodiodes. The synthesis of novel compounds and their incorporation into nanostructured films have demonstrated unique optical properties, suggesting their utility in the development of advanced photodiode technologies. This research highlights the compound's role in enhancing the performance of optoelectronic devices Design, fabrication and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications.

Safety and Hazards

The safety data sheet for Ethyl benzothiazole-2-carboxylate indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

ethyl 2-(quinoline-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-26-19(25)13-8-9-15-17(11-13)27-20(22-15)23-18(24)16-10-7-12-5-3-4-6-14(12)21-16/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIAHGZCYVCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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